![molecular formula C44H40Si B14191571 3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole] CAS No. 849727-77-1](/img/structure/B14191571.png)
3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole]: is a complex organic compound known for its unique structural properties It belongs to the class of spiro compounds, which are characterized by a central spiro atom connecting two cyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method includes the reaction of dibenzosilole with tert-butyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the tert-butyl or phenyl groups, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is of interest for its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a candidate for improving the efficiency and stability of these devices.
Mecanismo De Acción
The mechanism of action of 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can influence the electronic properties of materials in which the compound is incorporated, thereby enhancing their performance in optoelectronic applications.
Comparación Con Compuestos Similares
- 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Comparison: Compared to these similar compounds, 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] stands out due to its spiro structure, which imparts unique electronic properties. This makes it particularly valuable in the field of organic electronics, where such properties are crucial for the development of high-performance materials.
Propiedades
Número CAS |
849727-77-1 |
|---|---|
Fórmula molecular |
C44H40Si |
Peso molecular |
596.9 g/mol |
Nombre IUPAC |
3,3'-ditert-butyl-7,7'-diphenyl-5,5'-spirobi[benzo[b][1]benzosilole] |
InChI |
InChI=1S/C44H40Si/c1-43(2,3)33-19-23-37-35-21-17-31(29-13-9-7-10-14-29)25-39(35)45(41(37)27-33)40-26-32(30-15-11-8-12-16-30)18-22-36(40)38-24-20-34(28-42(38)45)44(4,5)6/h7-28H,1-6H3 |
Clave InChI |
FQYJRAFDRJVBLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C([Si]24C5=C(C=CC(=C5)C6=CC=CC=C6)C7=C4C=C(C=C7)C(C)(C)C)C=C(C=C3)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


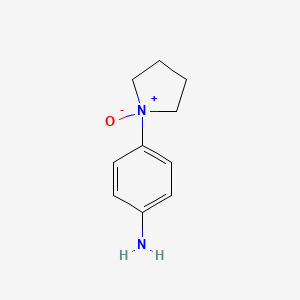
![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)
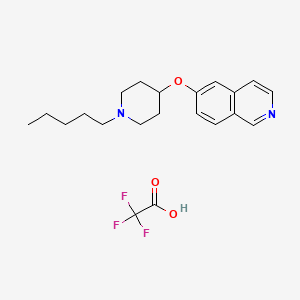
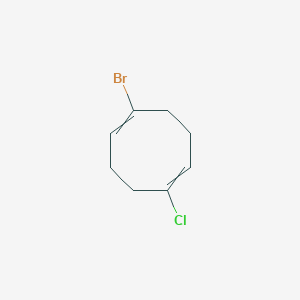
![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
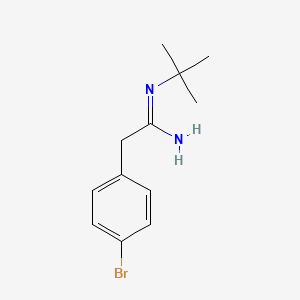
![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)
![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)
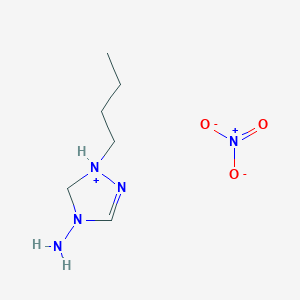
![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)
